2,3-Dimethylhydroquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

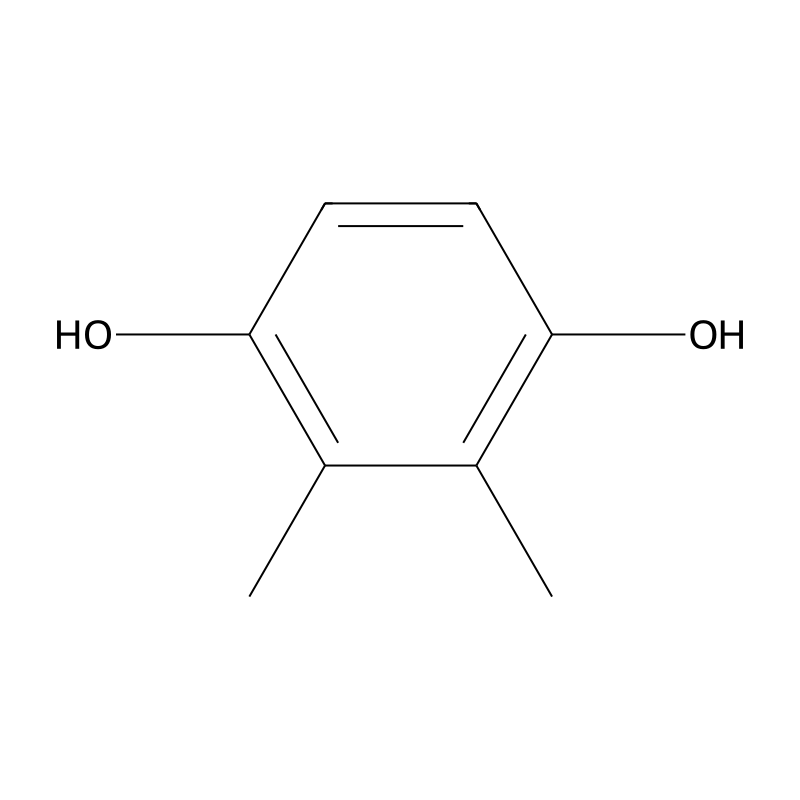

2,3-Dimethylhydroquinone is an organic compound with the chemical formula C₈H₁₀O₂ and a molecular weight of 150.17 g/mol. It is a dimethyl derivative of hydroquinone, characterized by the presence of two methyl groups at the 2 and 3 positions of the benzene ring. This compound exists as a colorless to pale yellow liquid and is soluble in organic solvents, making it useful in various chemical applications. Its structure features a six-membered aromatic ring with two hydroxyl groups, which are responsible for its reactivity and biological activity .

2,3-Dimethylhydroquinone (2,3-DMHQ) is an organic compound with the chemical formula C₈H₁₀O₂. While its natural occurrence has been documented in the flower Paeonia lactiflora [], most research on 2,3-DMHQ focuses on its properties and potential applications in chemistry and material science.

Electrochemical Properties

Several studies have explored the electrochemical behavior of 2,3-DMHQ. One investigation examined its oxidation in the presence of 1,3-dicarbonyl compounds. The study revealed that 2,3-DMHQ undergoes an electrochemically controlled oxidation process. Another study investigated the interaction of 2,3-DMHQ with palladium electrode surfaces. This research employed techniques like thin-layer electrochemistry and density functional theory to understand the adsorption process.

Potential Applications

Antioxidant Activity

Some studies have investigated the potential antioxidant properties of substituted p-hydroquinones, which includes 2,3-DMHQ. These studies suggest that 2,3-DMHQ might have the ability to inhibit lipid peroxidation, a process associated with cellular damage. However, further research is needed to confirm its efficacy and potential applications.

Organic Synthesis

,3-DMHQ can be used as a starting material for the synthesis of other organic compounds. For instance, a study explored the synthesis of benzofuran-5-ols, which are a class of heterocyclic compounds with potential biological activities, using 2,3-DMHQ as a precursor.

- Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis. The kinetics of oxidation have been studied, showing that 2,3-dimethylhydroquinone reacts with several oxidizing agents .

- Michael Addition: It can undergo Michael addition reactions, where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds. This reaction is significant in synthesizing various derivatives .

- Substitution Reactions: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

2,3-Dimethylhydroquinone exhibits notable biological activities. It has been studied for its potential as an antioxidant due to its ability to scavenge free radicals. Additionally, it has shown inhibitory effects on certain enzymes, making it a candidate for drug development . Some studies suggest that its derivatives may possess anti-inflammatory properties and could be beneficial in treating conditions associated with oxidative stress.

Several methods exist for synthesizing 2,3-dimethylhydroquinone:

- Methylation of Hydroquinone: One common method involves the methylation of hydroquinone using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Reduction Reactions: Another approach includes the reduction of corresponding quinones or other precursors using reducing agents like lithium aluminum hydride or sodium borohydride.

- Electrochemical Methods: Recent studies have explored electrochemical synthesis techniques that allow for the direct conversion of precursors into 2,3-dimethylhydroquinone under mild conditions .

Research on interaction studies involving 2,3-dimethylhydroquinone has focused primarily on its reactivity with biological molecules and other chemical species. It has been shown to interact with enzymes and proteins, influencing their activity through competitive inhibition or modification. Such interactions are crucial for understanding its potential therapeutic uses and biological implications .

Several compounds share structural similarities with 2,3-dimethylhydroquinone. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Hydroquinone | C₆H₆O₂ | Simple structure; widely used as a photographic developer. |

| 2-Methylhydroquinone | C₇H₈O₂ | Contains one methyl group; less sterically hindered than 2,3-dimethylhydroquinone. |

| 2,5-Dimethylhydroquinone | C₈H₁₀O₂ | Methyl groups at different positions; exhibits different reactivity patterns. |

| 2,3,5-Trimethylhydroquinone | C₉H₁₂O₂ | Contains three methyl groups; potentially more lipophilic than 2,3-dimethylhydroquinone. |

The uniqueness of 2,3-dimethylhydroquinone lies in its specific arrangement of methyl groups and hydroxyl functionalities that influence its solubility and reactivity compared to these similar compounds. Its distinct properties make it particularly valuable in pharmaceutical applications and synthetic chemistry .

Physical Description

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant

Other CAS

608-43-5